Pedatisectine F
Overview
Description
Pedatisectine F is a compound with the molecular formula C9H14N2O4 and a molecular weight of 214.2 g/mol . It is an alkaloid type of compound and is sourced from the tubers of Pinellia pedatisecta Schott .
Physical And Chemical Properties Analysis
Pedatisectine F is a powder . It has a density of 1.4±0.1 g/cm3 . Its boiling point is predicted to be 529.2±50.0 °C .
Scientific Research Applications
Chemical Composition and Discovery
Pedatisectine F, a compound isolated from the alkaloid extract of Rhizoma Pinelliae Pedatisecta, was first identified alongside other compounds like hypoxanthine, erythritol, uridine, and pedatisectine G. Pedatisectine F and G were new discoveries, while the others were identified in this plant for the first time (Wang, Wen, Yang, & Qin, 1997).
Immunomodulatory Effects
Research has shown that Pinellia pedatisecta Schott extract (PE), which includes Pedatisectine F, can modulate immune responses in the tumor microenvironment. In an HPV+ tumor-burdened mouse model, PE treatment led to significant increases in apoptosis and necrosis in HPV+TC-1 cells, blocking cell cycle phase. This finding indicates potential applications of PE in cervical cancer treatment as an immunotherapy strategy (Huang et al., 2018).
Enhancement of Antitumor T Cell Responses
A study on Pinellia pedatisecta Schott extract (PE) demonstrated its role in modulating tumor-associated dendritic cell (TADC) activation and function. PE upregulated major histocompatibility complex class II and costimulatory molecules on TADCs, promoting IL-12 secretion. This effect led to the proliferation of T cells and the differentiation of IFN-γ+CD4+ and GZMB+CD8+ T cells, suggesting PE's potential as a cancer treatment option (Wang et al., 2019).
Apoptosis Induction in Cervical Cancer Cells
PE from Pinellia pedatisecta Schott showed cytotoxic effects on human cervical cancer cells, inducing apoptosis and down-regulating HPV E6 gene expression. This suggests a mitochondrial and death receptor-dependent apoptotic pathway, positioning PE as a tumor suppressor with minimal side effects on normal cells (Li et al., 2010).
Synergistic Effects with Cisplatin
A study explored the synergistic effects between PE and cisplatin (CDDP) on human cervical cancer cell lines. The combination led to a greater inhibition of cell invasion and enhanced apoptosis, suggesting a potential role for PE in cervical cancer therapeutic strategies, especially in combination with other drugs (Zhang et al., 2017).
properties
IUPAC Name |
1-(6-methylpyrazin-2-yl)butane-1,2,3,4-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-5-2-10-3-6(11-5)8(14)9(15)7(13)4-12/h2-3,7-9,12-15H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZAQNFLUSEYDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(C(C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pedatisectine F |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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